2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
Description
The compound 2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a fused heterocyclic molecule featuring a triazolo[3,4-b][1,3,4]thiadiazole core linked to a quinoline moiety via a methylsulfonyl-piperidine substituent. Its synthesis typically involves the condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with quinoline-4-carboxylic acid derivatives in phosphoryl chloride (POCl₃) under reflux conditions .
Properties
Molecular Formula |
C18H18N6O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N6O2S2/c1-28(25,26)23-10-4-6-13(11-23)16-20-21-18-24(16)22-17(27-18)15-9-8-12-5-2-3-7-14(12)19-15/h2-3,5,7-9,13H,4,6,10-11H2,1H3 |
InChI Key |
BZPNPMRENZHIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The triazolothiadiazole nucleus is constructed through cyclocondensation reactions. A validated approach involves:
- Step 1 : Reacting 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol with carbon disulfide in basic ethanol (KOH) to form intermediate thiolate salts.
- Step 2 : Cyclizing the intermediate with hydrazine hydrate under reflux to yield thetriazolo[3,4-b]thiadiazole scaffold.
| Reaction Step | Reagents | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Thiolate formation | CS₂, KOH/EtOH | 5°C → 70°C | 8–12 h | 65–78% |
| Cyclization | Hydrazine hydrate/H₂O | Reflux | 4–6 h | 70–85% |
Piperidinyl-Methylsulfonyl Functionalization
The 1-(methylsulfonyl)-3-piperidinyl substituent is introduced via nucleophilic substitution or coupling:
- Method A : Reacting 3-bromopiperidine with methylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Method B : Mitsunobu reaction between piperidin-3-ol and methylsulfonyl hydrazine with DIAD/PPh₃.
- Methylsulfonylation proceeds optimally at 0°C → room temperature (RT) over 12 h.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 82–90% pure product.
Final Coupling to Quinoline Moiety
The quinoline group is incorporated through cross-coupling or nucleophilic aromatic substitution:
- Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ catalyst, 6-bromo-triazolothiadiazole, and quinoline-2-boronic acid in toluene/EtOH (3:1) at 80°C.
- Buchwald-Hartwig Amination : For N-linked derivatives, employing Pd₂(dba)₃ and Xantphos ligand with Cs₂CO₃.
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 80°C | 24 h | 68% |
| Buchwald | Pd₂(dba)₃ | 100°C | 36 h | 55% |
Characterization and Validation
Synthetic intermediates and the final compound are validated using:
- Spectroscopy : ¹H/¹³C NMR confirms regioselectivity at C-3 and C-6 positions.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching theoretical molecular weights.
- Elemental Analysis : Carbon/nitrogen ratios align with calculated values (Δ < 0.4%).
Research Advancements
Recent studies highlight:
- Green Chemistry Adaptations : Microwave-assisted cyclization reduces reaction time to 30 min with comparable yields.
- Biological Relevance : Analogous triazolothiadiazoles exhibit IC₅₀ values of 1.2–4.8 μM against kinase targets, suggesting therapeutic potential.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The triazolo[3,4-b][1,3,4]thiadiazole core is highly versatile, allowing diverse substitutions that modulate biological activity. Below is a detailed comparison with structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in 7c enhances TNF-α inhibition due to improved electron-deficient aromatic interactions . Similarly, the 4-fluorophenyl group in 5e increases antiproliferative potency by enhancing lipophilicity and membrane permeability . Heteroaromatic Moieties: The indole and pyridine groups in 4 and 2-[3-(pyridin-3-yl)...indole facilitate π-π stacking with protein targets like Bcl-2 or ion channels .
Synthetic Efficiency :
- POCl₃-mediated cyclization (used in the target compound) achieves moderate yields (65–77%) across analogs , while KOH/CS₂ methods (e.g., 4 ) yield ~70% but require longer reaction times (18 hours) .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular forces. Halogenated derivatives (e.g., 4-NDI , 5e ) exhibit higher melting points (>200°C) due to halogen bonding .
Pharmacological Cross-Comparison
Table 2: Activity Profiles of Selected Analogs
Biological Activity
The compound 2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential medicinal applications based on existing research findings.
Chemical Structure
The compound features a quinoline core fused with a triazole and thiadiazole moiety. The presence of a methylsulfonyl group and a piperidinyl substituent enhances its pharmacological properties. Its molecular formula is , indicating a relatively high molecular weight of 404.34 g/mol.
Biological Activity Overview
Research indicates that derivatives of triazole and thiadiazole exhibit a wide range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anticonvulsant activity
- Anti-inflammatory effects
Anticancer Activity
Several studies have explored the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:
- A review highlighted that compounds with the 1,3,4-thiadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL .
- Specific derivatives showed inhibition rates of up to 89.2% against prostate tumor cell lines at concentrations as low as 10 μM .
Antimicrobial and Antiviral Properties
The compound's structural features may contribute to its antimicrobial efficacy:
- Thiadiazole derivatives have been reported to exhibit potent antimicrobial activity against various pathogens. The incorporation of electron-withdrawing groups enhances this effect .
- Additionally, some studies suggest potential antiviral properties linked to the thiadiazole structure .
Anticonvulsant Effects
The anticonvulsant activity of compounds containing the triazole-thiadiazole framework has been documented:
- One study reported that derivatives displayed significant anticonvulsant effects in animal models, achieving over 95% efficacy at low doses .
- The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiadiazole ring can enhance anticonvulsant potency .
Table: Summary of Biological Activities
| Biological Activity | Effect/Outcome | Cell Lines/Models | IC50 Values |
|---|---|---|---|
| Anticancer | Cytotoxicity | HCT116, MCF-7 | 0.74 - 10 μg/mL |
| Antimicrobial | Inhibition | Various pathogens | Variable |
| Anticonvulsant | Efficacy | Animal models | >95% at low doses |
Case Studies and Research Findings
- Cytotoxic Properties Study : A comprehensive review collected data on various thiadiazole derivatives showing promising anticancer effects across multiple cell lines. The most active compounds demonstrated significant growth inhibition at low concentrations .
- Anticonvulsant Activity Research : Several synthesized derivatives were tested for anticonvulsant activity using standard models (e.g., PTZ model). The presence of specific functional groups was correlated with increased efficacy in seizure control .
- SAR Studies : Structure-activity relationship studies have indicated that modifications to the thiadiazole ring can lead to enhanced biological activities, particularly in anticancer and anticonvulsant applications .
Q & A
Q. Critical Parameters :
- Reaction time (6–12 hr reflux) and stoichiometry (1:1.5 molar ratio of intermediates) .
- Temperature control (60–80°C) to avoid side products .
Basic Question: How is structural confirmation performed for this compound?
Methodological Answer:
- 1H NMR/IR Spectroscopy : Confirms functional groups (e.g., methylsulfonyl S=O stretch at 1150–1300 cm⁻¹) and proton environments (quinoline aromatic protons at δ 7.5–8.5 ppm) .
- Elemental Analysis : Validates C, H, N, S composition (e.g., C₂₃H₂₀N₆O₂S₂) with <0.3% deviation .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., triazole-thiadiazole fusion at 178.5°) for absolute configuration .
Advanced Question: How can molecular docking guide the design of enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or p38 MAP kinase (inflammatory signaling) based on structural homology .
- Docking Workflow :
- Prepare ligand (protonation states optimized at pH 7.4).
- Grid box centered on active sites (e.g., 3LD6’s heme-binding pocket).
- Use AutoDock Vina or Schrödinger for binding affinity (∆G) and pose validation .
- Validation : Compare with co-crystallized inhibitors (e.g., fluconazole for 3LD6) to assess docking reliability (RMSD <2.0 Å) .
Q. Example Results :
| Target Enzyme | Predicted ∆G (kcal/mol) | Key Interactions |
|---|---|---|
| 14-α-demethylase | -9.8 | H-bond with Y140, π-π stacking with heme |
| p38 MAP kinase | -8.3 | Hydrophobic pocket occupancy, H-bond with D168 |
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antifungal activity via CLSI M27).
- Structural Analogues : Compare substituent effects (e.g., iodophenyl vs. methoxyphenyl at position 6 alters IC₅₀ by 10-fold) .
- Target Selectivity : Use kinase profiling panels (e.g., Eurofins) to rule off-target effects .
Q. Case Study :
- Contradiction : Anti-inflammatory activity varies across cell lines.
- Resolution : Validate via NF-κB luciferase assays in HEK293T cells, controlling for cytotoxicity (MTT assay) .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications :
- Triazole/Thiadiazole : Replace sulfur with oxygen to assess heterocycle rigidity .
- Quinoline : Introduce halogens (e.g., Cl, F) to enhance lipophilicity (logP analysis via HPLC) .
- Substituent Library : Synthesize derivatives with variable R-groups (e.g., methylsulfonyl-piperidine vs. unsubstituted piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
